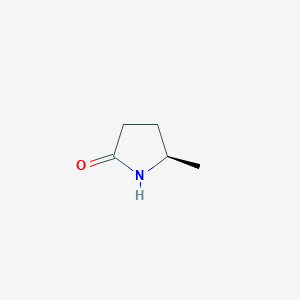

(R)-5-Methylpyrrolidin-2-one

Description

Significance of Chiral γ-Lactams in Organic Synthesis

Chiral γ-lactams, a class of five-membered cyclic amides, represent a cornerstone structural motif in a multitude of natural products and pharmacologically active molecules. rsc.org Their prevalence in bioactive compounds underscores their importance in medicinal chemistry and drug discovery. rsc.orgresearchgate.net The rigid, five-membered ring structure provides a predictable conformational framework, making them ideal scaffolds for the synthesis of complex targets. rsc.org The synthesis of γ-lactams with multiple stereocenters, however, presents considerable challenges in controlling the stereochemistry, which is a critical factor for the efficacy and specificity of a drug. rsc.org

The development of new synthetic methodologies to access optically active γ-lactams has garnered significant attention. chim.it These methods often rely on asymmetric catalysis to create enantiomerically pure compounds. researchgate.netchim.it Chiral γ-lactams are not only targets themselves but also serve as crucial intermediates, or "chiral building blocks," that can be elaborated into more complex structures like pyrrolidines and other heterocyclic systems. researcher.lifeacs.org Their utility spans a broad range of biological activities, including antibacterial, anticancer, and antiviral effects, highlighting the pivotal role of this structural unit. rsc.org

(R)-5-Methylpyrrolidin-2-one as a Versatile Chiral Building Block

This compound is a specific chiral lactam that has proven to be an exceptionally useful intermediate in asymmetric synthesis. Its value stems from the stereocenter at the 5-position, which provides a handle for introducing chirality into new molecules. This makes it a key building block for creating enantiomerically pure compounds, which is essential in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic activity and safety. mdpi.com

The versatility of this compound is demonstrated by its application in the synthesis of a variety of complex molecules. For instance, it has been used in the development of novel inhibitors for the p300 bromodomain, a target in cancer therapy. nih.govresearchgate.net Researchers have modified the this compound scaffold to create derivatives with improved potency and better drug-like properties. nih.govresearchgate.net Its utility is not limited to medicinal chemistry; it also serves as an important intermediate in the production of specialty chemicals. The synthesis of this compound can be achieved through various methods, including the catalytic stereoselective reduction of levulinic acid derivatives, offering scalable and efficient routes to this valuable chiral synthon. mdpi.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (5R)-5-methylpyrrolidin-2-one |

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| CAS Number | 21395-93-7 |

| Appearance | Chiral lactam compound |

| Key Application | Chiral building block in asymmetric synthesis |

Historical Context and Evolution of Research on Pyrrolidinones

The study of pyrrolidines and their derivatives has a rich history, dating back to early explorations of heterocyclic chemistry. The pyrrolidine (B122466) ring is a fundamental structure found in numerous alkaloids and other natural products. frontiersin.org Initial research focused on the synthesis and reactivity of the parent pyrrolidinone (2-pyrrolidone) and its simple derivatives.

A significant evolution in this field was the advent of asymmetric synthesis and organocatalysis. In 2000, the discovery that L-proline, a pyrrolidine derivative, could catalyze enantioselective aldol (B89426) reactions marked a turning point. acs.org This spurred immense interest in using chiral pyrrolidine-based scaffolds as organocatalysts for a wide range of chemical transformations, including Michael additions. acs.orgacs.org

The focus has increasingly shifted towards the synthesis and application of specific, enantiomerically pure pyrrolidinones. The development of methods to produce chiral lactams from readily available starting materials like levulinic acid, a biomass-derived platform molecule, highlights the move towards more sustainable chemical processes. mdpi.com The evolution of research from simple pyrrolidinone chemistry to the strategic use of complex, chiral derivatives like this compound reflects the broader trends in organic chemistry towards greater efficiency, selectivity, and sustainability in the synthesis of functional molecules. researchgate.netacs.org

Table 2: Timeline of Key Developments in Pyrrolidinone Research

| Year | Development | Significance |

|---|---|---|

| 1954 | Gilbert Stork et al.'s seminal work on enamines. acs.orgacs.org | Laid the foundation for enamine-based mechanisms in organocatalysis, a key principle in many pyrrolidine-catalyzed reactions. |

| 1969 | Determination of the structure and synthesis of Protirelin. mdpi.com | One of the earliest examples of a bioactive peptide containing a pyrrolidine-derived core ((S)-pyrrolidine-2-carboxamide). |

| 2000 | List and co-workers report L-proline catalyzed enantioselective direct Aldol reaction. acs.orgacs.org | Revolutionized the field of organocatalysis and highlighted the power of chiral pyrrolidines as catalysts. |

| 2006 | "Click" chemistry applied to create libraries of pyrrolidine-type organocatalysts. acs.orgnih.gov | Demonstrated a modular and efficient approach to discover new catalysts and study structure-activity relationships. |

| Recent Years | Development of biocatalytic and sustainable routes to chiral pyrrolidinones from biomass. mdpi.comresearchgate.net | Focus on "green chemistry" approaches for synthesizing valuable chiral building blocks. |

| 2022 | Design of this compound derivatives as potent p300 bromodomain inhibitors. nih.govresearchgate.net | Illustrates the contemporary application of this specific chiral building block in cutting-edge drug discovery. |

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVRJLWYJGJTJ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21395-93-7 | |

| Record name | (5R)- 5-Methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis Methodologies for R 5 Methylpyrrolidin 2 One

Strategies Employing Renewable Biomass-Derived Feedstocks

The use of biomass as a starting material is a cornerstone of green chemistry, aiming to reduce reliance on petrochemical feedstocks. dntb.gov.ua Levulinic acid, a key platform molecule derived from biomass, has emerged as a versatile precursor for the synthesis of (R)-5-Methylpyrrolidin-2-one. mdpi.comresearchgate.net

Levulinic acid (LA) can be transformed into 5-methylpyrrolidin-2-one (B85660) (5-MP) through reductive amination or amidation pathways. mdpi.com The typical reaction involves the amination of the carbonyl group in levulinic acid to form an imine, which is then hydrogenated to yield γ-aminovaleric acid. Subsequent intramolecular amidation generates the desired 5-methylpyrrolidin-2-one. mdpi.com Various nitrogen sources, such as aqueous ammonia (B1221849), ammonium (B1175870) formate, or hydrazine (B178648), and hydrogen sources like hydrogen gas, formic acid, or hydrosilanes are employed in the presence of a catalyst. mdpi.com

A direct asymmetric reductive amination of bio-derived levulinic acid has been achieved using a chiral Ru/bisphosphine catalyst, yielding this compound with high enantioselectivity (up to 96% ee) and an isolated yield of up to 89%. mdpi.com Isotope labeling studies suggest that the reaction proceeds through an imine-enamine tautomerization and cyclization, followed by an asymmetric hydrogenation of the resulting cyclic enamide. researchgate.net

| Feedstock | Catalyst System | Key Features | Reference |

| Levulinic Acid | Chiral Ru/bisphosphine | Direct asymmetric reductive amination, high enantioselectivity (up to 96% ee), high yield (up to 89%) | mdpi.comresearchgate.net |

| Levulinic Acid | Heterogeneous Nickel Catalyst | Transformation of LA and α-angelica lactone | mdpi.com |

Methyl levulinate, another derivative of levulinic acid, also serves as a valuable starting material. mdpi.com A practical synthesis of this compound from methyl levulinate involves a multi-step catalytic process. mdpi.com The initial step is the reduction of methyl levulinate using borane (B79455) dimethyl sulfide (B99878) and (S)-Me-CBS oxazaborolidine as a chiral catalyst, which produces (R)-4-hydroxyvalerate methyl ester with excellent enantiomeric purity (>99% ee). mdpi.com This intermediate is then aminated using Raney nickel and an ammonia source, followed by cyclization with a basic catalyst like sodium methoxide (B1231860) to yield the final product. mdpi.com

Furthermore, direct asymmetric reductive amination of methyl levulinate has been demonstrated with a chiral Ru/bisphosphine catalyst, showing similar reactivity and selectivity to levulinic acid. researchgate.net

| Feedstock | Catalyst/Reagent | Key Steps | Reference |

| Methyl Levulinate | Borane dimethyl sulfide, (S)-Me-CBS oxazaborolidine, Raney Nickel, MeONa | 1. Chiral reduction to (R)-4-hydroxyvalerate methyl ester. 2. Amination. 3. Cyclization. | mdpi.com |

| Methyl Levulinate | Chiral Ru/bisphosphine | Direct asymmetric reductive amination. | researchgate.net |

An alternative route starting from levulinic acid involves its "click" reaction with hydrazine hydrate (B1144303) to form 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP) in a quantitative yield. mdpi.com This nitrogen-rich platform molecule can then be catalytically converted to 5-methylpyrrolidin-2-one. While supported metal catalysts like Pd/C and Ru/C show low efficiency, skeletal catalysts such as Raney Ni have demonstrated significantly higher yields, reaching up to 86% with an increased catalyst dosage. mdpi.com

Catalytic Asymmetric Synthesis Approaches

Catalytic methods offer an efficient and atom-economical approach to chiral synthesis. researchgate.net Both metal-catalyzed and biocatalytic systems have been successfully applied to the production of this compound.

Transition metal complexes, particularly those of ruthenium, have proven to be highly effective in the asymmetric synthesis of chiral lactams. mdpi.commdpi.com

Ruthenium-catalyzed asymmetric reductive amination (ARA) and cyclization in a cascade reaction is a powerful method for the direct synthesis of enantioenriched NH-lactams from keto acids and esters. mdpi.comacs.org This one-pot process avoids the need for protecting groups and intermediate purification steps, leading to high yields and excellent enantioselectivities (up to 97% ee). acs.org

Specifically for this compound, a direct asymmetric reductive amination of levulinic acid and methyl levulinate using a readily available chiral Ru/bisphosphine catalyst has been developed. mdpi.com Optimized conditions, including the use of trifluoroethanol as the solvent, resulted in enantiomeric excesses of up to 96% and isolated yields of up to 89%. mdpi.comresearchgate.net The catalyst loading could be reduced to as low as 0.5 mol%. researchgate.net

In a separate approach, the reduction of ethyl levulinate using a Ru(COOCH₃)₂/S-BINAP complex under hydrogen pressure yielded the corresponding alcohol with high enantioselectivity (99% ee), which is a key intermediate for the synthesis of the chiral lactam. mdpi.com

Table of Ruthenium-Catalyzed Syntheses:

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Levulinic Acid | Chiral Ru/bisphosphine | This compound | up to 96% | up to 89% | mdpi.comresearchgate.net |

| tert-Butyl Levulinate | Ru-catalyst | Chiral 5-methylpyrrolidin-2-one | 50% | 41% | mdpi.com |

| Keto Acids/Esters | Ru-catalyst | Enantioenriched NH-lactams | up to 97% | High | mdpi.comacs.org |

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign approach for asymmetric synthesis. libretexts.org These methods offer an alternative to metal-based catalysts and often provide high levels of stereocontrol.

Pyrrolidine-based catalysts, particularly L-proline and its derivatives, are highly effective in promoting asymmetric transformations. libretexts.org L-proline is often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity through either enamine or iminium ion intermediates. libretexts.org

In the context of synthesizing precursors for chiral pyrrolidinones, L-proline has been used to catalyze the asymmetric Michael addition of ketones to nitroolefins. For example, the reaction between acetone (B3395972) or cyclopentanone (B42830) and nitrostyrene, catalyzed by L-proline, can yield Michael adducts, although sometimes with low enantiomeric excess. libretexts.org However, the use of chiral diamine catalysts derived from pyrrolidine (B122466) can significantly improve the enantioselectivity in such reactions. libretexts.org

The synthesis of SynVesT-1, a positron emission tomography (PET) imaging agent, showcases the application of a pyrrolidine-based organocatalyst. The key step involves the conjugate addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative using the Jørgensen–Hayashi catalyst, which is a diarylprolinol silyl (B83357) ether. This reaction, in the presence of a dual acid cocatalyst system, proceeds to form the desired adduct, which is then converted to a key lactam intermediate through a series of steps including reduction and cyclization. ed.ac.uk

Table 4: Applications of Pyrrolidine-Based Organocatalysts

| Catalyst | Reaction Type | Substrates | Product Feature | Reference |

|---|---|---|---|---|

| L-Proline | Michael Addition | Ketones, Nitroolefins | Chiral Michael Adduct | libretexts.org |

| Chiral Diamine | Michael Addition | Ketones, Nitroolefins | Improved Enantioselectivity | libretexts.org |

| Jørgensen–Hayashi Catalyst | Conjugate Addition | Nitromethane, Cinnamaldehyde derivative | Optically Active 3-aryl-4-nitrobutanoate | ed.ac.uk |

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. koreascience.kr

In the context of pyrrolidinone synthesis, microwave-assisted organocatalytic methods have been developed. For instance, the intramolecular aza-Michael reaction of α,β-unsaturated ketones can be efficiently promoted by organocatalysts under microwave irradiation at 60 °C. This approach yields various nitrogen-containing heterocycles, including pyrrolidines, with excellent yields and enantioselectivities that are comparable to those achieved under conventional heating. researchgate.net

Microwave assistance is not limited to organocatalysis. It has also been applied to the synthesis of related heterocyclic structures. For example, the synthesis of piperidine (B6355638) derivatives has been achieved by heating a mixture of an amine and a halogenated pyrimidine (B1678525) in N-methylpyrrolidone under microwave irradiation at 140 °C for one hour. Furthermore, a catalyst-free microwave-assisted method has been developed for the rapid synthesis of bridged bicyclo aza-sulfones from various aldehydes in a one-pot tandem Michael addition-1,3-dipolar cycloaddition, highlighting the versatility of microwave technology in heterocyclic synthesis. researchgate.net

Table 5: Examples of Microwave-Assisted Synthesis of Heterocycles

| Reaction Type | Catalyst/Conditions | Temperature | Key Advantage | Reference |

|---|---|---|---|---|

| Intramolecular aza-Michael Reaction | Organocatalyst, Microwave | 60 °C | Improved efficiency, comparable yield and ee | researchgate.net |

| Piperidine Derivative Synthesis | Microwave, N-methylpyrrolidone | 140 °C | Accelerated reaction time, improved yield | |

| Bridged Bicyclo Aza-sulfone Synthesis | Catalyst-free, Microwave | - | Rapid, one-pot synthesis | researchgate.net |

Biocatalytic Transformations

Biocatalysis presents a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. mdpi.com Enzymes operate under mild conditions and can exhibit exceptional enantioselectivity, making them ideal for the production of optically pure molecules like this compound.

A notable biocatalytic approach involves the use of ω-transaminases (ω-TAs). These enzymes can catalyze the amination of keto-acids or their esters. For example, the amination of methyl levulinate using an ω-transaminase leads to the formation of (S)-methyl 4-aminopentanoate, which then undergoes spontaneous cyclization to yield (S)-5-methylpyrrolidin-2-one with high isolated yields (75–80%) and excellent enantioselectivity (> 99% ee). mdpi.comnih.gov This one-pot, two-step process is advantageous due to its mild reaction conditions (e.g., 30 °C for 24 hours) and high enantiomeric purity. mdpi.com

Another biocatalytic strategy is the kinetic resolution of racemic γ-lactams through hydrolysis. While methods have been reported for the resolution of certain substituted γ-lactams, the use of commercially available enzymes like Candida antarctica lipase (B570770) B (CaLB) has been explored for the hydrolysis of N-substituted γ-lactams. mdpi.com This demonstrates the potential of hydrolases in separating enantiomers of pyrrolidinone derivatives.

Table 6: Biocatalytic Approaches to Chiral 5-Methylpyrrolidin-2-one

| Enzyme | Reaction Type | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| ω-Transaminase | Reductive Amination & Cyclization | Methyl Levulinate | (S)-5-Methylpyrrolidin-2-one | 75-80% | > 99% | mdpi.comnih.gov |

| Candida antarctica lipase B (CaLB) | Hydrolytic Kinetic Resolution | Racemic N-substituted γ-lactams | Enantioenriched γ-lactam | - | - | mdpi.com |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org This strategy is widely employed in asymmetric synthesis to induce the formation of a specific enantiomer. wikipedia.org

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method that utilizes a chiral oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones. teknoscienze.comwikipedia.org This organoboron catalyst, when used with a borane source, can produce alcohols with high enantiomeric ratios. wikipedia.org

In the synthesis of this compound, a key step can be the asymmetric reduction of a ketone precursor. teknoscienze.com For instance, the reduction of N-Boc-2-pyrrolidinone with a Grignard reagent yields a ketone which is then subjected to a CBS reduction using (S)-2-methyl-CBS-oxazaborolidine. teknoscienze.com This method has been shown to be effective for producing chiral pyrrolidine derivatives. teknoscienze.com The catalyst's rigid structure is crucial for achieving high enantioselectivity. nrochemistry.com

Table 2: Key Features of Chiral Oxazaborolidine Catalysis

| Catalyst | Common Name | Key Application | Reference |

| (R)-2-Methyl-CBS-oxazaborolidine | (R)-Methyl oxazaborolidine | Enantioselective ketone reduction | wikipedia.org |

| (S)-2-Methyl-CBS-oxazaborolidine | (S)-Methyl oxazaborolidine | Enantioselective ketone reduction | teknoscienze.com |

This interactive table outlines common chiral oxazaborolidine catalysts and their primary application.

Asymmetric induction refers to the preferential formation of one diastereomer over another due to the influence of a chiral feature in the substrate or reagent. wikipedia.org Chiral auxiliaries derived from amino acids, such as (S,S)-(+)-pseudoephedrine amides, have been used to perform stereocontrolled aziridine (B145994) ring-opening reactions. acs.org The enolates derived from these amides react with aziridines to produce γ-aminoamides with good yields and diastereoselectivity. acs.org These adducts can then be converted into enantiopure pyrrolidin-2-ones. acs.org The chiral auxiliary controls the stereochemical course of the reaction, although the existing stereocenter in the aziridine also influences the outcome. acs.org

Another example involves the use of chiral N-acyl-oxazolidinones, which are widely used for stereoselective aldol (B89426) reactions. wikipedia.org The enolates generated from these auxiliaries react with aldehydes to establish two adjacent stereocenters with high diastereoselectivity. wikipedia.org

Mechanistic Insights into Asymmetric Pyrrolidinone Formation

Understanding the reaction mechanisms, including the intermediates and transition states, is crucial for optimizing existing synthetic methods and designing new, more efficient ones. mdpi.com

Investigation of Reaction Intermediates and Pathways

The formation of 5-methylpyrrolidin-2-one from levulinic acid typically proceeds through the initial amination of the carbonyl group to form an imine. mdpi.com This imine is then hydrogenated to yield γ-aminovaleric acid, which subsequently undergoes intramolecular amidation to form the pyrrolidinone ring. mdpi.com

In the context of ruthenium-catalyzed asymmetric reductive amination, mechanistic studies suggest that the reaction begins with the formation of an imine, which then tautomerizes to an enamine. researchgate.net Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the stability of reaction intermediates like iminium ions, which are key in many aminocatalyzed reactions. nih.gov These studies help in predicting the predominant reaction pathways and understanding the factors that control stereoselectivity. mdpi.comnih.gov For instance, in Vilsmeier-type reactions involving 1-methylpyrrolidin-2-one and indole, the intermediate iminium salt plays a crucial role in the formation of the final product. arkat-usa.org

Elucidation of Stereoselectivity Mechanisms

The stereoselectivity in the synthesis of this compound is often achieved through catalytic processes. One prominent method involves the asymmetric hydrogenation of a precursor molecule. The mechanism hinges on the interaction between the substrate and a chiral catalyst, which creates a lower energy pathway to the desired (R)-enantiomer. nih.gov

For instance, in the ruthenium-catalyzed asymmetric reductive amination of levulinic acid, the process is thought to begin with the formation of an imine, which then tautomerizes to an enamine. This intermediate subsequently cyclizes to form a cyclic enamide. The crucial stereodetermining step is the selective hydrogenation of this enamide by the chiral ruthenium catalyst. mdpi.com In silico calculations can be employed to understand the affinity between the enzyme or catalyst and the substrate, shedding light on the interactions with amino acid residues and the substrate's orientation within the catalytic site. mdpi.com

Another pathway involves the use of engineered enzymes. For example, an engineered amine dehydrogenase (AmDH) from Thermoanaerobacter thermohydrosulfuricus has been used for the stereoselective synthesis of chiral lactams. researchgate.net Through directed evolution, the enzyme's activity and stereoselectivity towards keto acid substrates are enhanced. researchgate.net The mechanism involves the reductive amination of a keto acid, where the enzyme's active site preferentially binds the substrate in an orientation that leads to the formation of the (S)- or (R)-lactam with high enantiomeric excess. mdpi.comresearchgate.net

Role of Catalyst-Substrate Interactions

The interaction between the catalyst and the substrate is fundamental to achieving high stereoselectivity. In the case of metal-based catalysts, such as those containing ruthenium or rhodium, the chiral ligands attached to the metal center create a specific three-dimensional environment. mdpi.commdpi.com This chiral pocket forces the substrate to bind in a particular orientation, exposing one face of the reactive group to the catalyst for transformation.

For example, in the hydrogenation of γ-ketoacids, a complex of Ni(OAc)2-4H2O and (R,R)-QuinoxP* in 2,2,2-trifluoroethanol (B45653) demonstrates how the choice of chiral phosphine (B1218219) ligands dictates the stereochemical outcome. mdpi.com The interaction between the catalyst and the substrate can form a cyclic species that influences the reaction pathway. researchgate.net

In biocatalysis, the interactions are even more specific. The active site of an enzyme, like an ω-transaminase or an amine dehydrogenase, is a highly structured environment. researchgate.netoup.com Hydrogen bonding, electrostatic interactions, and steric hindrance between the substrate and the amino acid residues of the enzyme's active site guide the substrate into a precise orientation for the reaction to occur stereoselectively. mdpi.com For instance, in the enzymatic resolution of (±)-1-(acetoxymethyl)-5-methylpyrrolidin-2-one, in silico modeling revealed that the (R)-enantiomer forms favorable hydrogen bonds with specific residues like Ser105 and Thr40 within the active site of Candida antarctica lipase B (CaLB), leading to its preferential hydrolysis. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Development

The application of green chemistry principles to the synthesis of this compound is driven by the need for more environmentally friendly and economically viable production methods. mdpi.com This involves utilizing renewable feedstocks, reducing waste, and employing safer solvents and catalysts. researchgate.net

Development of Environmentally Benign Synthetic Protocols

A key focus in the sustainable synthesis of this compound is the use of biomass-derived starting materials, such as levulinic acid. mdpi.comresearchgate.net This renewable platform molecule can be converted into the target compound through various catalytic routes, reducing reliance on petroleum-based feedstocks. mdpi.com

Environmentally benign methods also aim to minimize the use of hazardous reagents and solvents. researchgate.net For example, one-pot multi-component reactions catalyzed by green catalysts like FeCl3 under solvent-free conditions have been developed for the synthesis of N-substituted lactams. researchgate.net These protocols often feature high atom economy, easy workup, and avoid the need for column chromatography. researchgate.net Biocatalytic approaches using enzymes like transaminases or amine dehydrogenases operate under mild conditions (e.g., near-neutral pH and moderate temperatures), further contributing to the greenness of the process. mdpi.com

| Catalyst System | Starting Material | Key Green Feature | Reference |

| Engineered Amine Dehydrogenase | Levulinic Acid | Use of a biocatalyst under mild conditions. | mdpi.com |

| Ru/bisphosphine catalyst | Levulinic Acid | High enantioselectivity and yield from a bio-derived feedstock. | mdpi.com |

| FeCl3 | Various | Solvent-free conditions, high atom economy. | researchgate.net |

Catalyst Reusability and Efficiency

The ability to reuse catalysts is a cornerstone of sustainable chemical processes as it reduces cost and waste. Heterogeneous catalysts, which are in a different phase from the reactants, are often favored for their ease of separation and recycling. For instance, supported platinum catalysts, such as Pt-MoOx/TiO2, have been developed for the reductive amination of levulinic acid and can be recovered by simple filtration and reused. acs.org

Similarly, in biocatalysis, immobilizing enzymes on solid supports, like zeolites, can enhance their stability and allow for their reuse over multiple reaction cycles. oup.com For example, an amino transaminase supported on a 2D ITQ-2 zeolite demonstrated high stability and could be used in a continuous flow reactor for the synthesis of chiral amines. oup.comnih.gov

| Catalyst | Support | Application | Reusability | Reference |

| Platinum | Titanium Dioxide (TiO2) | Reductive amination of levulinic acid. | Recovered by filtration and reused. | acs.org |

| Amino Transaminase | 2D ITQ-2 Zeolite | Asymmetric amination of ketones. | Stable for reuse in batch and flow reactors. | oup.com |

| g-C3N4/Pt | Graphitic Carbon Nitride | Continuous flow conversion of levulinic acid. | Demonstrated stability over 3 hours of reaction. | frontiersin.org |

Solvent Optimization for Sustainable Processes

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Ideal green solvents are non-toxic, renewable, and have a low environmental impact. In the synthesis of this compound, research has focused on replacing traditional volatile organic compounds with more sustainable alternatives.

For instance, in the ruthenium-catalyzed asymmetric reductive amination of levulinic acid, trifluoroethanol was identified as the optimal solvent, leading to superior enantioselectivity compared to methanol. mdpi.com Water is also a highly desirable green solvent, and processes that can be conducted in aqueous media are actively sought. researchgate.net Some modern synthetic protocols even aim for solvent-free conditions, which represents the ultimate goal in solvent optimization. researchgate.net

| Solvent | Catalytic System | Benefit | Reference |

| Trifluoroethanol | Ru/bisphosphine | Superior enantioselectivity. | mdpi.com |

| Water | Not specified | Environmentally benign. | researchgate.net |

| Solvent-free | FeCl3 | Eliminates solvent waste. | researchgate.net |

Process Intensification and Scalability Studies

Moving from a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. mdpi.com Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.

One approach to process intensification is the use of continuous flow reactors. frontiersin.org These systems offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purities compared to batch processes. The continuous flow synthesis of N-heterocycles from levulinic acid using a g-C3N4/Pt catalyst has been demonstrated, showcasing the potential for scalable production. frontiersin.orgfrontiersin.org

Scalability studies also focus on optimizing reaction conditions to maximize throughput and minimize costs. For example, in the enzymatic synthesis of (S)-5-methyl-2-pyrrolidone, a space-time yield of 75.3 g/L/day was reported, indicating the potential for this biocatalytic process to be scaled up for industrial production. mdpi.com The development of scalable methods that provide high yields and purity while minimizing environmental risks is a key area of research. mdpi.com

Applications of R 5 Methylpyrrolidin 2 One in Advanced Organic Synthesis

Role as a Chiral Synthon in Complex Molecule Construction

The inherent chirality and functional group handles of (R)-5-Methylpyrrolidin-2-one make it a prized chiral synthon. mdpi.com The term "chiral synthon" refers to a building block that contains a stereocenter and can be incorporated into a larger molecule to introduce a specific chirality. The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds, making its chiral derivatives particularly significant. unibo.itmdpi.com The lactam functionality within the molecule offers multiple sites for chemical modification, allowing for ring-opening, reduction, and N-alkylation reactions to generate a diverse range of chiral intermediates.

The synthesis of natural products often represents a significant challenge in organic chemistry due to their complex structures and specific stereochemistry. Chiral pyrrolidines are key components of numerous alkaloids, a class of naturally occurring compounds with potent biological activities. rsc.org While direct total syntheses employing this compound are specific research endeavors, its structural motif is central to the pyrrolidine, pyrrolizidine, and indolizidine alkaloids. rsc.orgmdpi.org For instance, the synthesis of indolizidine alkaloids, which feature a fused six- and five-membered ring system with a nitrogen atom at the bridgehead, often utilizes chiral pyrrolidinone derivatives as key intermediates. mdpi.org The synthesis of these complex heterocyclic systems relies on the stereochemical information embedded in the starting chiral building block to guide the formation of subsequent stereocenters.

The pyrrolidine nucleus is one of the most prevalent five-membered nitrogen-containing heterocycles found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat, aromatic rings. nih.govresearchgate.netnih.gov this compound serves as a crucial starting material for the synthesis of a variety of pharmaceutical scaffolds. The γ-lactam skeleton is a core component of many biologically active molecules. nih.gov For example, 1,5-disubstituted pyrrolidin-2-ones, which can be synthesized from precursors related to methylpyrrolidinone, have shown potential as inhibitors of various enzymes, including histone deacetylases and cyclin-dependent kinases. nih.gov The chirality of the molecule is critical for its biological activity and safety profile. mdpi.com The ability to introduce substituents at different positions of the pyrrolidinone ring allows for the fine-tuning of a molecule's interaction with biological targets. nih.govnih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating the Pyrrolidin-2-one Core

| Scaffold Class | Therapeutic Target/Application | Role of Pyrrolidinone Core |

| 1,5-Diarylpyrrolidin-2-ones | Histone Deacetylase (HDAC) Inhibitors | Forms the central scaffold connecting aryl groups that interact with the enzyme's active site. nih.gov |

| Polyhydroxylated Pyrrolidines | α-Glucosidase (AG) Inhibitors | Serves as a sugar mimic; the stereochemistry is crucial for potent enzyme inhibition. nih.gov |

| Pyrrolidin-2,5-diones | Anticonvulsant Agents | Acts as a key structural element in compounds screened for activity in epilepsy models. nih.gov |

| Doxapram Analogues | Respiratory Stimulants | The chiral pyrrolidinone ring is a core component of this class of pharmaceuticals. researchgate.netacadpubl.eu |

| Piracetam Analogues | Nootropics | The 2-oxopyrrolidine structure is fundamental to the activity of racetam drugs. researchgate.netacadpubl.eu |

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern chemical synthesis. Chiral pyrrolidine derivatives are among the most successful scaffolds for the design of ligands and organocatalysts due to their conformational rigidity and the predictable spatial arrangement of substituents. unibo.itmdpi.comnih.gov

Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov The pyrrolidine scaffold is a privileged structure for creating these ligands. unibo.it While research often focuses on proline-derived ligands, the this compound structure provides a template for a different class of ligands. For instance, pyrrolidone-based ligands have been shown to improve the activity and stability of copper-catalyzed reactions, such as acetylene (B1199291) hydrochlorination. researchgate.net Novel chiral pyrrolidinyl-oxazolidine ligands have been synthesized and applied in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess. clockss.org The development of such ligands is crucial for expanding the toolbox of asymmetric metal catalysis.

Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Since the early 2000s, proline and its derivatives have been at the forefront of this field. unibo.itnih.gov this compound can serve as a precursor for novel organocatalysts. The design of these catalysts often involves modifying the pyrrolidine ring to introduce additional functional groups that can participate in the catalytic cycle, for example, through hydrogen bonding. nih.gov By derivatizing the nitrogen or other positions on the pyrrolidinone ring, chemists can create bifunctional catalysts that activate both the nucleophile and the electrophile in a reaction. mdpi.comnih.gov The stereocenter at C5 provides the necessary chiral information to control the stereoselectivity of the transformation. mdpi.com

Table 2: Key Features of Pyrrolidine-Based Organocatalysts

| Feature | Description | Importance in Catalysis |

| Chiral Scaffold | The inherent stereocenter of the (R)-5-methylpyrrolidine core. | Dictates the absolute stereochemistry of the product in an asymmetric reaction. mdpi.com |

| Rigid Conformation | The five-membered ring structure limits conformational flexibility. | Leads to a well-defined transition state, which often results in higher enantioselectivity. mdpi.com |

| Functional Group Handles | The amine (after reduction of the amide) and carbonyl group. | Allows for the attachment of other catalytic groups (e.g., hydrogen-bond donors, bulky substituents) to fine-tune reactivity and selectivity. nih.gov |

| Bifunctionality | Potential to incorporate both an acidic and a basic site. | Enables cooperative catalysis, where different parts of the catalyst activate different reaction partners simultaneously. nih.gov |

Diversification and Derivatization Reactions

The chemical utility of this compound is greatly enhanced by the range of chemical transformations it can undergo. These reactions allow for the diversification of the core structure, leading to a wide variety of chiral building blocks for further synthesis.

Key derivatization strategies include:

N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be functionalized with various electrophiles. This is a common step in modifying the properties of the molecule or preparing it for further reactions.

Carbonyl Group Reduction: The lactam carbonyl can be reduced to an amine, converting the pyrrolidinone into a chiral substituted pyrrolidine. This opens up access to a different class of compounds, including many alkaloids and ligands.

Ring-Opening Reactions: The lactam can be hydrolyzed or otherwise cleaved to yield chiral γ-amino acids, which are valuable intermediates in peptide synthesis and for the preparation of other complex molecules.

Alpha-Functionalization: The carbon atom adjacent to the carbonyl group can be deprotonated and subsequently reacted with electrophiles, although this can sometimes be challenging.

For example, a new class of chiral pyrrolidinones has been synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, a related chiral synthon, by introducing various substituents at the N1 and C5 positions of the ring. researchgate.netacadpubl.euresearchgate.net Another study describes the synthesis of (S)-5-(tosylmethyl)-2-pyrrolidinone from (S)-pyroglutaminol, which is then used as a building block for the diastereoselective synthesis of indolizidines. mdpi.org These derivatization reactions underscore the versatility of the chiral 5-substituted-pyrrolidin-2-one scaffold as a starting point for generating molecular complexity. researchgate.netacadpubl.euresearchgate.net

N-Substitution and Ring Functionalization

The pyrrolidinone scaffold of this compound allows for functionalization at several positions, most notably at the nitrogen atom (N-substitution) and the carbon atoms of the ring. These modifications are fundamental steps in elaborating the core structure into more complex target molecules.

N-Substitution: The secondary amine within the lactam ring is nucleophilic and readily undergoes substitution reactions. N-acylation and N-alkylation are common transformations used to introduce a wide array of functional groups, which can alter the compound's properties or provide handles for further reactions.

N-Acylation: This reaction involves treating the lactam with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. This converts the lactam into an N-acyl lactam, or imide. This transformation is valuable for installing carbonyl-containing moieties. For instance, the general N-acylation of amides can be achieved with acyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. semanticscholar.org

N-Alkylation: Introducing alkyl groups onto the lactam nitrogen is another key functionalization strategy. This is typically accomplished via an SN2 reaction using an alkyl halide or sulfonate in the presence of a base to deprotonate the nitrogen. acsgcipr.org The choice of solvent is crucial, with polar aprotics like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) often being used, although greener alternatives are increasingly sought. acsgcipr.org Research has demonstrated the N-alkylation of 2-pyrrolidone with various alcohols at high temperatures, a method that can be applied to its derivatives. lookchem.com

Ring Functionalization: Modification of the carbon framework of the pyrrolidinone ring, for example at the C3 position, is another important strategy for creating diversity. This can involve creating a nucleophilic enolate at the C3 position, which can then react with various electrophiles. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the acylation of related pyrrolidine-2,4-diones at the C3 position using acid chlorides in the presence of a Lewis acid has been reported, demonstrating the feasibility of functionalizing the carbon adjacent to the lactam carbonyl. rsc.org The stereochemical orientation of substituents on the pyrrolidine ring is known to significantly influence the biological activity of the resulting molecules. nih.gov

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Acylation | Amide/Lactam | Acyl chloride, DIPEA, CH2Cl2 | N-Acyl Lactam (Imide) | semanticscholar.org |

| N-Alkylation | Amide/Lactam | Alkyl halide, Base | N-Alkyl Lactam | acsgcipr.org |

| N-Alkylation with Alcohols | 2-Pyrrolidinone | Alcohol, NH4Br (catalyst), 250 °C | N-Alkyl Pyrrolidinone | lookchem.com |

Ring Transformation Studies

Altering the size of the pyrrolidinone ring is a powerful strategy for accessing different classes of heterocyclic compounds. Ring expansion and contraction reactions can transform the five-membered lactam into larger or smaller ring systems, respectively.

One of the most well-known methods for ring-expanding cyclic ketones is the Beckmann rearrangement. wikipedia.orgchem-station.com This reaction converts a cyclic oxime into a larger-sized lactam. alfa-chemistry.comorganic-chemistry.org The process is initiated by treating the oxime with an acid or another promoting agent (e.g., tosyl chloride, phosphorus pentachloride), which converts the hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, resulting in a ring-expanded lactam. alfa-chemistry.comorganic-chemistry.org For a derivative like 5-methylpyrrolidin-2-one (B85660), this would first involve conversion of the ketone to its corresponding oxime, followed by the rearrangement which would theoretically yield a six-membered piperidinone derivative.

Conversely, ring contraction of pyrrolidine derivatives to form cyclobutanes has also been explored. One such method involves the transformation of 1-aminopyrrolidines into 1,1-diazenes, which then extrude nitrogen gas to form a 1,4-biradical intermediate. This intermediate subsequently collapses to form a C-C bond, yielding a cyclobutane (B1203170) ring with stereoretention. nih.gov While this specific example starts from a 1-aminopyrrolidine rather than a pyrrolidinone, it illustrates a potential, albeit multi-step, pathway for skeletal rearrangement of the pyrrolidine core.

| Transformation | General Reactant | Key Reaction | General Product | Reference |

|---|---|---|---|---|

| Ring Expansion | Cyclic Ketoxime | Beckmann Rearrangement | Ring-Expanded Lactam | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| Ring Contraction | 1-Aminopyrrolidine | Diazene Formation and N2 Extrusion | Cyclobutane | nih.gov |

Preparation of Related Pyrrolidinone Derivatives

This compound is a valuable starting material for synthesizing a variety of related derivatives by modifying its core structure. These transformations include reductions, oxidations, and condensation reactions.

A primary application is the reduction of the lactam carbonyl group to a methylene (B1212753) group. This reaction converts this compound into the corresponding saturated amine, (R)-2-Methylpyrrolidine. This transformation is significant as chiral pyrrolidines are prevalent scaffolds in pharmaceuticals and are used as chiral catalysts or ligands. nih.gov The reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH).

Another synthetic route involves the dehydrogenation of the pyrrolidinone ring to form the corresponding aromatic pyrrole. While this transformation often requires harsh conditions, it provides access to a different class of heterocycles. The industrial preparation of pyrrole, for example, can be achieved through the catalytic dehydrogenation of pyrrolidine. wikipedia.org

Furthermore, the pyrrolidinone ring can be oxidized. For example, N-Methyl-2-pyrrolidone (NMP) can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone under certain conditions, which can be further oxidized to N-methylsuccinimide. nih.gov These reactions introduce new functional groups and modify the oxidation state of the heterocyclic core.

| Reaction | Starting Material | Key Reagents/Conditions | Product | Significance |

|---|---|---|---|---|

| Lactam Reduction | This compound | LiAlH4 | (R)-2-Methylpyrrolidine | Access to chiral amines for pharma/catalysis. sigmaaldrich.comnih.gov |

| Dehydrogenation | Pyrrolidine | Catalyst, Heat | Pyrrole | Formation of aromatic heterocycles. wikipedia.org |

| Oxidation | N-Methyl-2-pyrrolidone | O2, Heat, Catalyst | 5-Hydroxy-N-methyl-2-pyrrolidone | Introduction of hydroxyl functionality. nih.gov |

Analytical Methodologies for Enantiopurity and Structural Characterization

Spectroscopic Techniques for Absolute Configuration and Enantiomeric Excess Determination

Spectroscopic methods are indispensable for the detailed structural analysis of chiral molecules like (R)-5-methylpyrrolidin-2-one. These techniques provide insights into the three-dimensional arrangement of atoms and the enantiomeric purity of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of organic compounds. fiveable.me For chiral molecules, advanced NMR techniques are often necessary to differentiate between enantiomers.

One common approach involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) . nih.gov When a chiral compound like this compound is mixed with a CSA, transient diastereomeric complexes are formed. These complexes have distinct NMR spectra for each enantiomer, allowing for the determination of enantiomeric excess by integrating the signals. kit.edu Similarly, reacting the enantiomeric mixture with a CDA creates a pair of diastereomers that can be distinguished by conventional NMR. kit.edu

A well-known CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its corresponding acid chloride (MTPA-Cl). clockss.orgnih.gov By converting the chiral analyte into a Mosher's ester, the resulting diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to determine the absolute configuration and enantiomeric excess. nih.gov

¹³C NMR spectroscopy can also be a highly quantitative method for enantiodiscrimination, sometimes proving more effective than ¹H NMR, especially in cases of signal overlap. nih.gov The use of a chiral solvating agent can induce separation of signals for the two enantiomers in the ¹³C NMR spectrum, allowing for accurate quantification. nih.gov

Table 1: Selected NMR Data for Pyrrolidinone Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| (rac)-1-(Hydroxymethyl)-5-methylpyrrolidin-2-one mdpi.com | ¹H | CDCl₃ | 4.99 (dd, J = 10.9, 6.6 Hz, 1H), 4.62 (dd, J = 8.5, 10.9 Hz, 1H), 3.81 (m, 2H), 2.42 (m, 2H), 2.20 (m, 1H), 1.60 (m, 1H), 1.29 (d, J = 6.3 Hz, 3H) |

| (rac)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-one mdpi.com | ¹H | CDCl₃ | 5.34 (AB, J = 10.5 Hz, 2H), 3.80 (m, 1H), 2.42 (m, 2H), 2.24 (m, 1H), 2.07 (s, 3H), 1.62 (m, 1H), 1.29 (d, J = 6.3 Hz, 3H) |

| (rac)-1-(Acetoxymethyl)-5-methylpyrrolidin-2-one mdpi.com | ¹³C | CDCl₃ | 176.26, 170.8, 64.7, 53.1, 29.9, 26.8, 20.8, 19.9 |

| Ethyl-5-oxopyrrolidine malayajournal.org | ¹H | CDCl₃ | 1.75–1.83 (m, 1H), 2.10–2.21 (m, 1H), 2.31–2.44 (m, 2H), 3.45 (dd, J=11.0, 6.8, 1H), 3.73 (dd, J= 11.0, 3.1, 1H), 3.80 (m, 1H), 4.56 (br s, 1H), 7.60 (br s, 1H) |

This table presents a selection of NMR data for related pyrrolidinone structures to illustrate typical chemical shifts. Data for this compound itself under these specific derivatizations was not available in the provided search results.

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. scienceready.com.aulibretexts.org For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its molecular formula.

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. scienceready.com.auorgchemboulder.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure. For N-methyl-2-pyrrolidinone, a related compound, tandem mass spectrometry (MS/MS) has been used to identify characteristic fragment ions. fda.govmassbank.eu For instance, the precursor ion [M+H]⁺ at m/z 100 undergoes fragmentation to produce product ions at m/z 82, 69, 58, and 41. fda.gov This fragmentation data helps in the structural confirmation of the pyrrolidinone ring system.

Table 2: Mass Spectrometry Fragmentation Data for N-Methyl-2-pyrrolidone

| Precursor Ion (m/z) | Precursor Type | Product Ions (m/z) | Ionization Mode |

|---|---|---|---|

| 100.0757 massbank.eu | [M+H]⁺ | 82.0652, 72.0792, 69.0329, 58.0281, 56.0487, 55.0537 massbank.eu | ESI-Positive massbank.eu |

| 100 | [M+H]⁺ | 82, 69, 58, 41 fda.gov | ESI-Positive (MS/MS) fda.gov |

This data for the closely related N-methyl-2-pyrrolidone illustrates the fragmentation patterns that can be expected for the pyrrolidinone core structure.

Chromatographic Resolution Methods for Enantiopure Compound Isolation

Chromatography is a powerful technique for separating mixtures, and its chiral variants are essential for the isolation and purification of enantiomers. lcms.czorochem.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and determining the enantiomeric excess of a chiral compound. mdpi.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. orochem.comresearchgate.net Polysaccharide-based CSPs are commonly employed for this purpose. orochem.com The choice of mobile phase, which can be normal, reversed, or polar, significantly influences the separation. orochem.com For example, a study on the enzymatic resolution of a derivative of 5-methylpyrrolidin-2-one (B85660) used chiral HPLC to determine the enantiomeric excess. mdpi.com Similarly, the enantiomeric purity of related chiral pyrrolidinones has been successfully analyzed using chiral HPLC.

The development of a chiral HPLC method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. lcms.czresearchgate.net Once developed, the method can be used for both analytical quantification of enantiomeric purity and for preparative isolation of the desired enantiomer. lcms.cz

Table 3: Examples of Chiral Chromatography Conditions for Pyrrolidinone-related Compounds

| Compound | Chiral Stationary Phase | Mobile Phase | Detection | Result |

|---|---|---|---|---|

| Ramelteon (related structure) researchgate.net | Chiralpak AD-H | n-hexane:ethanol:methanesulfonic acid (900:100:0.1 v/v/v) | UV | Resolution > 4 between enantiomers |

| (S)-4-Methylpyrrolidin-2-one | Not specified (CSP-SFC analysis) | CH₂Cl₂/MeOH (98:2) | Not specified | Separation of enantiomers with retention times of 5.26 min (minor) and 5.43 min (major) |

This table provides examples of chiral separation conditions for structurally related compounds, demonstrating the utility of the technique for resolving enantiomers.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of chemical reactions involved in the synthesis of pyrrolidinone derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

DFT calculations have been instrumental in understanding the synthesis of substituted pyrrolidinones. For instance, in the formation of related 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory were used to propose a reaction mechanism. researchgate.net The study revealed that the main product is formed through the pathway with the lowest Gibbs free energy of activation (ΔG‡), indicating that kinetic selectivity is more dominant than thermodynamic selectivity. researchgate.net Similarly, theoretical studies on the reductive amination of levulinic acid to produce N-substituted 5-methylpyrrolidin-2-ones employed DFT calculations (B3LYP/6–31++** with Grimme's D3 empirical dispersion correction) to determine the Gibbs free energies for the proposed reaction steps. nih.gov

In the context of producing (R)-5-methylpyrrolidin-2-one itself, DFT studies have shed light on nickel-catalyzed reactions. mdpi.com These calculations demonstrated that a hydrogen atom coordinated to the nickel catalyst (Ni-H) initiates the reaction by attacking the carbonyl group of the substrate. mdpi.com DFT has also been used to investigate the C(sp3)–H trifluoromethylation of the parent pyrrolidine (B122466) ring, revealing that β-regioselective activation is electronically preferred over α-regioselective activation. mappingignorance.org The utility of DFT extends to understanding the role of solvents and additives; calculations have shown that N-methylpyrrolidin-2-one (NMP), a related compound, plays a key role in accelerating nucleophilic attack during certain esterification reactions. researchgate.net

The table below summarizes findings from various computational studies on reaction mechanisms for pyrrolidinone synthesis.

| Study Focus | Computational Method | Key Finding |

| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | DFT: B3LYP/6-311++G(2d,2p) | The reaction is under kinetic control, favoring the pathway with the lowest activation energy. researchgate.net |

| Reductive amination of levulinic acid | DFT: B3LYP/6–31++G** with D3 correction | Calculation of Gibbs free energies for each step of the proposed mechanism confirmed its viability. nih.gov |

| Nickel-catalyzed synthesis of this compound | DFT | The reaction is initiated by the attack of a Ni-H species on the carbonyl group. mdpi.com |

| C–H trifluoromethylation of pyrrolidine | DFT | β-regioselective activation is favored due to electronic effects. mappingignorance.org |

| Synthesis of cyclic carbonates with a Zn-pyrrolidine complex | DFT | Elucidated the potential energy surface, showing the catalyst efficiently lowers the activation energy. |

Molecular Modeling and Simulation Studies

Beyond static QM calculations, molecular modeling and dynamic simulations provide crucial insights into the behavior of this compound and its derivatives in various environments. Molecular dynamics (MD) simulations, in particular, allow researchers to observe the motion of molecules over time, revealing information about conformational changes, intermolecular interactions, and binding dynamics.

A significant application of these techniques is in drug design, where derivatives of this compound have been investigated as potent inhibitors of biological targets. In one study, this compound derivatives were designed as inhibitors for the p300 bromodomain, a target in cancer therapy. researchgate.netnih.gov Molecular dynamic simulations were employed to guide the design process, starting from a known lead compound. researchgate.net The simulations helped to understand why the newly designed compounds, incorporating the this compound scaffold, exhibited more potent activity in cells. researchgate.netnih.gov It was found that the new derivative had high cell permeability and overcame the high efflux rate of the lead compound, insights likely derived from simulation data. researchgate.netnih.gov

MD simulations are also used to understand enzyme-substrate interactions in biocatalysis. For the synthesis of related amino acids, MD simulations indicated that strategic modifications to the substrate enhanced nonpolar interactions and increased its binding affinity within the enzyme's active site. mdpi.com The general process involves docking a ligand to a receptor to predict binding poses, followed by MD simulations to assess the stability of the ligand-receptor complex and its dynamic properties over time. frontiersin.org

Computational methods can also predict fundamental physical properties. The predicted collision cross section (CCS) is one such property, representing the effective area of an ion in the gas phase, which is valuable for analytical techniques like ion mobility-mass spectrometry.

| Property | Adduct | Predicted CCS (Ų) |

| Predicted Collision Cross Section (CCS) | [M+H]+ | 119.4 |

| [M+Na]+ | 129.5 | |

| [M-H]- | 119.6 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Prediction of Stereochemical Outcomes

The stereochemistry of a molecule is critical to its function, especially in pharmaceuticals and agrochemicals. Computational chemistry offers powerful models for predicting the stereochemical outcome of asymmetric reactions that produce chiral molecules like this compound. By calculating the energies of the various transition states that lead to different stereoisomers, chemists can predict which isomer will be preferentially formed.

For example, in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to form substituted pyrrolidines, the final stereochemistry is determined during the cycloaddition step. mappingignorance.org DFT calculations of the Gibbs free energy profiles for the transition structures can reveal why one stereochemical approach (e.g., exo or endo) is favored over another, thus predicting the major product. mappingignorance.org Similarly, DFT has been used to establish the origin of stereoselectivity in asymmetric aldol (B89426) reactions, where a specific non-chelated transition state model was found to be the most energetically favorable, correctly predicting the formation of the observed syn aldol product. researchgate.net

The synergy between computational prediction and experimental work is a powerful paradigm. In one study on the synthesis of substituted 2-pyrrolidinones, experimental observations—such as the exclusive formation of (E)-enamides and the isomerization of trans-diastereomers to the more thermodynamically stable cis-diastereomers—were found to be in excellent agreement with prior computational predictions. academie-sciences.fr This demonstrates the predictive power of these theoretical models. The finding that kinetic control often governs the formation of pyrrolidinone products also directly relates to stereochemical outcomes, as the energy barriers to different stereoisomeric transition states dictate the final product ratio. beilstein-journals.org

| Reaction Type | Computational Method | Key Finding Regarding Stereoselectivity |

| Asymmetric Aldol Reaction | DFT (B3LYP) | A non-chelated transition state was identified as the lowest energy path, predicting the correct syn product. researchgate.net |

| Synthesis of (4S,5R)-2-pyrrolidinones | DFT | Correctly predicted the thermodynamic stability of the cis-diastereomer over the trans. academie-sciences.fr |

| 1,3-Dipolar Cycloaddition of Azomethine Ylides | DFT | Analysis of transition state energies explains the preference for one stereoisomeric pathway. mappingignorance.org |

| Organocatalytic Cascade Reaction | Kinetic Modeling | High enantioselectivity is achieved through a dynamic kinetic resolution (DKR) process. pkusz.edu.cn |

Ligand Design and Optimization through Computational Approaches

Computational chemistry is a cornerstone of modern ligand design, both for developing molecules that bind to biological targets and for creating new chiral ligands and catalysts for asymmetric synthesis.

In the context of medicinal chemistry, derivatives of this compound have themselves been designed as ligands for protein targets. The development of p300 bromodomain inhibitors is a prime example, where molecular dynamic simulations guided the structural modification of a lead compound to create a more potent inhibitor based on the this compound scaffold. researchgate.netnih.gov This process involves in silico screening and the rational design of molecules with improved binding affinity and pharmacokinetic properties.

In the realm of synthesis, computational methods are used to design and optimize the chiral ligands and organocatalysts that are essential for producing this compound enantioselectively. By modeling the transition state of a catalyzed reaction, chemists can understand the key interactions between the catalyst, substrates, and reagents that determine stereoselectivity. For instance, molecular orbital calculations for a series of pyrrolidine-based organocatalysts suggested that hydrogen bonding between the catalyst and substrate plays a crucial role in determining the enantioselectivity of the reaction. mdpi.com Theoretical studies of catalysts can reveal the importance of specific functional groups; one such study demonstrated the critical role of a terminal hydroxyl group in a proline-based catalyst for achieving stereodiscrimination. researchgate.net This knowledge allows for the rational design of next-generation catalysts with enhanced activity and selectivity. chiralpedia.com

The process often starts with determining the precise three-dimensional structure of a ligand using methods like DFT, which provides the foundational data for more complex modeling of catalytic cycles. researchgate.net

Future Research Trajectories and Emerging Opportunities

Innovation in Sustainable and Economical Synthesis Routes

The chemical industry is increasingly shifting towards green and sustainable practices, a trend that directly impacts the synthesis of (R)-5-Methylpyrrolidin-2-one. A significant focus of future research is the development of synthetic pathways that are not only economically viable but also environmentally benign. core.ac.uk

One of the most promising avenues is the use of biomass-derived platform molecules, such as levulinic acid, as starting materials. mdpi.comresearchgate.net Levulinic acid is readily available from natural sources and serves as an attractive precursor for producing high-value chiral compounds like this compound. mdpi.comresearchgate.net This bio-based approach aligns with the principles of green chemistry by utilizing renewable feedstocks. core.ac.uk

Current research is exploring various strategies to convert levulinic acid and its derivatives into N-substituted-5-methyl-2-pyrrolidones. researchgate.net These methods often involve reductive amination over heterogeneous catalysts, which are favored for their ease of separation and reusability, contributing to a more sustainable process. researchgate.net

Future innovations will likely focus on:

Catalyst Development: Designing highly active and selective catalysts that can operate under milder conditions, reducing energy consumption.

Solvent Selection: Utilizing green solvents or even solvent-free conditions to minimize waste and environmental impact. core.ac.uk

Process Intensification: Developing one-pot or tandem reactions that combine multiple synthetic steps, thereby increasing efficiency and reducing the need for intermediate purification. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. mdpi.com For this compound, achieving high enantiomeric excess (ee) is crucial for its application as a chiral building block. Future research will continue to push the boundaries of catalytic science to achieve even greater selectivity.

Recent advancements have seen the successful use of various catalytic systems, including:

Homogeneous Catalysis: Ruthenium-based catalysts, such as those employing BINAP ligands, have shown high efficiency in the asymmetric hydrogenation of levulinate esters. mdpi.comresearchgate.net The addition of co-catalysts like hydrochloric acid has been found to significantly enhance the reaction rate. researchgate.net

Heterogeneous Catalysis: The use of supported metal catalysts, for instance, platinum on graphitic carbon nitride (g-C3N4/Pt), has been investigated for the continuous flow synthesis of N-heterocycles from levulinic acid. frontiersin.orgnih.gov

Biocatalysis: Enzymes, such as ω-transaminases and engineered amine dehydrogenases, offer a highly selective and environmentally friendly route to chiral lactams. mdpi.com These biocatalytic methods can produce this compound with excellent enantiomeric excess under mild reaction conditions. mdpi.com

The table below summarizes some of the catalytic systems explored for the synthesis of 5-methylpyrrolidin-2-one (B85660) and related compounds:

| Catalyst System | Substrate | Product | Key Findings |

| Ru(II)-BINAP-HCl | Levulinate esters | γ-valerolactone | High enantioselectivity (98-99% ee) and yield. researchgate.net |

| g-C3N4/Pt | Levulinic acid | 1-ethyl-5-methylpyrrolidin-2-one | High selectivity (67.5%) and stability in continuous flow. frontiersin.orgnih.gov |

| ω-Transaminase | Levulinic ester | (R)- or (S)-5-methylpyrrolidin-2-one | Excellent enantiomeric excess (>99%) under mild conditions. mdpi.com |

| Engineered Amine Dehydrogenase | γ- and δ-keto acids | Chiral lactams | High enantiomeric excess (99% ee) and enhanced activity. mdpi.com |

Expansion into New Areas of Chiral Molecule Design

This compound is a versatile chiral synthon, and its applications are continuously expanding. Its inherent chirality makes it an invaluable starting material for the asymmetric synthesis of complex molecules with significant biological activity. researchgate.net

One of the most promising areas of application is in medicinal chemistry. The pyrrolidinone scaffold is a common feature in many biologically active compounds and pharmaceuticals. researchgate.net For instance, derivatives of this compound have been investigated as potent inhibitors of the p300 bromodomain, showing potential as anti-tumor agents. nih.govresearchgate.net

Future research in this area will likely involve:

Scaffold Hopping and Bioisosterism: Modifying the structure of existing drugs by incorporating the this compound moiety to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Fragment-Based Drug Discovery: Using this compound as a starting fragment to build more complex and potent drug candidates.

Synthesis of Novel Bioactive Compounds: Exploring new chemical transformations of this compound to create novel classes of compounds with potential therapeutic applications in areas beyond oncology, such as neurodegenerative diseases and infectious diseases. researchgate.net

The table below highlights some of the biologically active compounds and applications associated with the chiral pyrrolidinone scaffold:

| Compound/Application | Therapeutic Area |

| p300 Bromodomain Inhibitors | Oncology nih.govresearchgate.net |

| Doxapram | Respiratory Stimulant researchgate.net |

| Piracetam | Nootropic researchgate.net |

| (S)-Pregabalin | Anticonvulsant, Anxiolytic mdpi.com |

| (R)-Baclofen | Muscle Relaxant mdpi.com |

Integration of Flow Chemistry and Advanced Manufacturing Techniques

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the pharmaceutical and chemical industries. seqens.com Flow chemistry offers several advantages, including enhanced safety, improved process control, higher yields, and easier scalability. seqens.comacs.org

The synthesis of chiral compounds like this compound is well-suited for flow chemistry. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high enantioselectivity. acs.org

Recent studies have demonstrated the feasibility of synthesizing chiral lactams and related N-heterocycles using continuous flow systems. frontiersin.orgnih.govacs.org For example, the photochemical rearrangement of chiral oxaziridines to chiral lactams has been successfully performed in a continuous flow setup, resulting in good yields and short reaction times. acs.orgallfordrugs.com Similarly, the catalytic conversion of levulinic acid to N-heterocycles has been achieved with high selectivity and stability in a continuous flow process. frontiersin.orgnih.gov

The integration of flow chemistry with other advanced manufacturing techniques, such as in-line purification and real-time process analytical technology (PAT), will be a key focus of future research. This will enable the development of fully automated and highly efficient manufacturing processes for this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.